molecular formula C15H11ClN2O2 B5775774 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5775774
M. Wt: 286.71 g/mol
InChI Key: FPCRCELKVVWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways and the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer progression.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its broad range of biological activities and pharmacological properties. This makes it a promising candidate for drug discovery and development. However, there are also some limitations to its use in lab experiments. For example, it may exhibit toxicity at high concentrations, and its solubility in aqueous solutions may be limited.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the elucidation of its mechanism of action and the identification of specific molecular targets. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and humans. Finally, there is potential for the development of new drugs based on the structure of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with 3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to form the final product.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has also been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-4-2-3-11(9-13)15-17-14(18-20-15)10-5-7-12(16)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCRCELKVVWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

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